molecular formula C11H13ClO4S B077181 Ethyl 3-(4-chlorophenyl)sulfonylpropanoate CAS No. 14725-83-8

Ethyl 3-(4-chlorophenyl)sulfonylpropanoate

Cat. No. B077181
CAS RN: 14725-83-8
M. Wt: 276.74 g/mol
InChI Key: RZYMGVKSNWALIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-chlorophenyl)sulfonylpropanoate, also known as CPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPSP is a white to off-white crystalline powder that is soluble in organic solvents like ethanol and acetone.

Mechanism Of Action

The mechanism of action of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate is not fully understood. However, it is believed to act as a prodrug that undergoes metabolic activation to form reactive intermediates that covalently modify cellular proteins. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, leukotrienes, and thromboxanes. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate also inhibits the activity of lipoxygenase (LOX) enzymes, which are involved in the biosynthesis of leukotrienes.

Biochemical And Physiological Effects

Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has been shown to reduce the production of prostaglandins, leukotrienes, and thromboxanes, which are involved in the inflammatory response. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has also been shown to reduce the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has been shown to reduce pain and fever in animal models.

Advantages And Limitations For Lab Experiments

Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be used as a building block in the synthesis of biologically active compounds. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has been extensively studied for its potential applications in medicinal chemistry. However, Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has some limitations for lab experiments. It has poor water solubility, which limits its use in aqueous environments. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate also has limited bioavailability, which may limit its use in vivo.

Future Directions

There are several future directions for the research on Ethyl 3-(4-chlorophenyl)sulfonylpropanoate. One potential direction is the synthesis of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate derivatives that exhibit improved water solubility and bioavailability. Another potential direction is the study of the mechanism of action of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate and its derivatives. The identification of cellular targets and the elucidation of the molecular mechanisms of action of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate and its derivatives may lead to the development of new drugs for the treatment of inflammatory and pain disorders. The study of the pharmacokinetics and pharmacodynamics of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate and its derivatives may also provide valuable insights into their therapeutic potential.

Synthesis Methods

The synthesis of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate involves the reaction of 4-chlorobenzenesulfonyl chloride with ethyl acrylate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition-elimination mechanism, resulting in the formation of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate. The yield of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate can be improved by optimizing the reaction conditions such as temperature, reaction time, and the molar ratio of reactants.

Scientific Research Applications

Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has shown promising results in various scientific research applications. It has been extensively studied for its potential use as a building block in the synthesis of biologically active compounds. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has been used to synthesize sulfonamide derivatives that exhibit antibacterial, antifungal, and antitumor activities. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has also been used to synthesize nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen.

properties

CAS RN

14725-83-8

Product Name

Ethyl 3-(4-chlorophenyl)sulfonylpropanoate

Molecular Formula

C11H13ClO4S

Molecular Weight

276.74 g/mol

IUPAC Name

ethyl 3-(4-chlorophenyl)sulfonylpropanoate

InChI

InChI=1S/C11H13ClO4S/c1-2-16-11(13)7-8-17(14,15)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3

InChI Key

RZYMGVKSNWALIW-UHFFFAOYSA-N

SMILES

CCOC(=O)CCS(=O)(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CCOC(=O)CCS(=O)(=O)C1=CC=C(C=C1)Cl

synonyms

3-(4-Chlorophenylsulfonyl)propionic acid ethyl ester

Origin of Product

United States

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